molecular formula C20H15BrN2O4S2 B11520681 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate

Cat. No.: B11520681
M. Wt: 491.4 g/mol
InChI Key: LZPKPQLNGBEOCG-UHFFFAOYSA-N
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Description

{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoylsulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylthiazole derivative, followed by the introduction of a carbamoyl group through a reaction with an isocyanate. The final step involves the esterification of the resulting intermediate with benzoylsulfanyl acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in multiple fields. Its ability to form stable complexes with biological molecules also makes it a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H15BrN2O4S2

Molecular Weight

491.4 g/mol

IUPAC Name

[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-benzoylsulfanylacetate

InChI

InChI=1S/C20H15BrN2O4S2/c21-15-8-6-13(7-9-15)16-11-29-20(22-16)23-17(24)10-27-18(25)12-28-19(26)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,22,23,24)

InChI Key

LZPKPQLNGBEOCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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